5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-hydroxy-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-4-2-5-13(10-12)11-18-9-8-14-15(17(18)20)6-3-7-16(14)19/h2-7,10,19H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXDQOGGSTUMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157999 | |
| Record name | 3,4-Dihydro-5-hydroxy-2-[(3-methylphenyl)methyl]-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105196-17-5 | |
| Record name | 3,4-Dihydro-5-hydroxy-2-[(3-methylphenyl)methyl]-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105196-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-hydroxy-2-[(3-methylphenyl)methyl]-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Pictet-Spengler Condensation
- A precursor amine compound (e.g., a substituted phenethylamine derivative) is reacted with a carbonyl compound (formaldehyde or an aldehyde) to form the tetrahydroisoquinoline ring via the Pictet-Spengler reaction.
- This reaction is typically carried out under acidic conditions and mild heating, facilitating cyclization to the tetrahydroisoquinoline intermediate.
Step 2: Nitrogen Protection
- The nitrogen atom in the tetrahydroisoquinoline ring is protected to prevent unwanted side reactions in subsequent steps.
- Common protecting groups include Boc (tert-butoxycarbonyl) or benzyl (Bn).
- Protection is carried out using standard carbamate or benzylation reagents under inert solvent conditions.
Step 4: Deprotection and Hydroxylation
- After introduction of the 3-methylbenzyl group, the nitrogen protecting group is removed under appropriate conditions (e.g., acidic cleavage for Boc or hydrogenolysis for benzyl).
- The 5-hydroxy substituent can be introduced either by direct hydroxylation of the aromatic ring or by using a precursor already bearing the hydroxy group.
- Hydroxylation methods may include electrophilic aromatic substitution or oxidation reactions, depending on the precursor used.
Alternative Synthetic Routes
An alternative approach involves modification of the intermediate to an aldehyde followed by reductive alkylation with the 3-methylbenzyl compound, then deprotection to yield the final product.
- Reduction of the protected intermediate to an alcohol using borane-tetrahydrofuran complex (BH3-THF) at 0°C to room temperature.
- Oxidation of the alcohol to the aldehyde using sulfur trioxide-pyridine complex (SO3-pyridine) in the presence of a base such as triethylamine, often in DMSO at low temperature.
- Reductive alkylation of the aldehyde with the 3-methylbenzyl amine using NaBH(OAc)3 in dichloromethane.
- Final deprotection to yield the target compound.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1. Pictet-Spengler condensation | Cyclization | Amine + Carbonyl (e.g., HCHO), Acidic catalyst | Inert solvent | Mild heating | Minutes to hours |
| 2. Nitrogen protection | Carbamate/Benzylation | Boc2O or Benzyl chloride, base | DMF, DCM | Room temperature | Hours |
| 3. Substituent introduction | Amidation or reductive alkylation | WSC + Et3N or NaBH(OAc)3 | DMF, DCM, alkanol | 0°C to reflux | Minutes to days |
| 4. Deprotection | Acidic cleavage or hydrogenolysis | TFA or Pd/C hydrogenation | DCM, MeOH | Room temperature | Hours |
| 5. Hydroxylation | Electrophilic substitution or oxidation | Various oxidants or hydroxy precursors | Varies | Varies | Varies |
Research Findings and Optimization Notes
- The Pictet-Spengler reaction is well-established for constructing the tetrahydroisoquinoline core and proceeds efficiently with formaldehyde and substituted amines.
- Protection of the nitrogen is crucial to prevent side reactions during the introduction of the 3-methylbenzyl group.
- Coupling agents such as WSC (water-soluble carbodiimide) are effective in amidation steps, with bases like triethylamine improving yields.
- Reductive alkylation using NaBH(OAc)3 is preferred for mild conditions and high selectivity.
- The choice of protecting group affects the ease of deprotection; Boc groups can be removed under acidic conditions, while benzyl groups require catalytic hydrogenation.
- Oxidation steps to introduce aldehyde intermediates are efficiently carried out using SO3-pyridine complexes under mild conditions.
- Temperature control is critical, with many steps optimized between 0°C and reflux temperatures to balance reaction rate and selectivity.
- Reaction times vary widely, from minutes in reductive alkylation to days in some amidation reactions, depending on substrate reactivity.
The preparation of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves a multi-step synthetic route centered on the Pictet-Spengler condensation to form the tetrahydroisoquinoline core, followed by nitrogen protection, introduction of the 3-methylbenzyl substituent via amidation or reductive alkylation, and final deprotection and hydroxylation steps. Reaction conditions such as choice of protecting groups, coupling agents, solvents, and temperatures are critical for optimizing yields and purity.
This synthetic approach is supported by detailed research and patent literature describing similar tetrahydroisoquinoline derivatives, providing a robust framework for the preparation of this compound with potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can be described by the following chemical properties:
- Molecular Formula : C₁₇H₁₇NO₂
- Molecular Weight : Approximately 267.32 g/mol
- CAS Number : 854022-55-2
The compound features a dihydroisoquinoline core structure, which is known for its diverse biological activities. The presence of the hydroxyl group and the 3-methylbenzyl substituent enhances its reactivity and potential therapeutic applications .
Neuropharmacological Applications
Research indicates that compounds with similar structures to 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit significant neuropharmacological effects. These include:
- Antidepressant Activity : Isoquinoline derivatives have been studied for their potential antidepressant effects. Preliminary studies suggest that this compound may interact with neurotransmitter systems involved in mood regulation.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one could possess neuroprotective properties.
Antimicrobial Properties
The structural features of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one suggest potential antimicrobial activity. Compounds with a similar framework have demonstrated efficacy against various bacterial and fungal strains, making this compound a candidate for further exploration in antimicrobial research .
Antioxidant Activity
The hydroxyl group in the structure may contribute to antioxidant properties, which are essential for combating oxidative stress-related diseases. Studies on related compounds indicate that they can scavenge free radicals and reduce oxidative damage in cellular systems .
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoquinoline structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Similarity Scores
Key structural analogs and their similarity scores (based on ):
| Compound Name | Substituents | CAS Number | Similarity Score |
|---|---|---|---|
| 5-Hydroxy-2-(3-methylbenzyl)-DHIQ | 5-OH, 2-(3-methylbenzyl) | N/A | Reference |
| 5-Methoxy-DHIQ | 5-OCH₃ | 129075-49-6 | 0.87 |
| 6-Hydroxy-2-methyl-DHIQ | 6-OH, 2-CH₃ | 308110-07-8 | 0.80 |
| 6-Methoxy-DHIQ | 6-OCH₃ | 22246-12-4 | 0.80 |
| 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | 5-Cl | 129075-59-8 | 0.81 |
Key Observations :
- The 3-methylbenzyl group at position 2 is unique compared to simpler methyl or benzoyl substituents in analogs like 16f (2-(3,5-dimethoxybenzoyl)) .
Antiproliferative and Anti-Tubulin Effects ():
- Compound 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ): GI₅₀ = 51 nM in DU-145 prostate cancer cells; binds competitively at tubulin's colchicine site.
- Compound 16f (6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-DHIQ): Exhibits anti-angiogenic activity.
- Sulfamate Derivatives (17f, 17g) : Enhanced tubulin polymerization inhibition, comparable to combretastatin A-3.
Comparison with Target Compound :
- The target compound’s 5-hydroxy group may confer distinct solubility or binding kinetics compared to 16g’s 6-hydroxy group.
- The absence of a benzoyl or sulfamate group in the target compound suggests differences in potency, though the 3-methylbenzyl group could mimic steroidal A/B-ring conformations observed in active DHIQs .
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, analogs like 6-hydroxy-2-methyl-DHIQ (mp > 200°C) suggest high thermal stability due to hydrogen bonding .
- Solubility : The 5-hydroxy group may improve aqueous solubility compared to methoxy or chloro analogs, as seen in compound 1 (), which has a hydroxyl-containing furan moiety with moderate solubility .
Biological Activity
5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound with a complex chemical structure that has garnered interest in various fields of biological research. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is , with a molecular weight of approximately 267.32 g/mol. The compound features a dihydroisoquinoline core structure, characterized by the presence of a hydroxyl group and a 3-methylbenzyl substituent. These structural elements are crucial for its biological activity, influencing its interactions with biological targets.
Neuropharmacological Effects
Research suggests that compounds similar to 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit significant neuropharmacological effects. These include:
- Antioxidant Activity : The hydroxyl group in the compound is known to contribute to its antioxidant properties, potentially protecting neuronal cells from oxidative stress.
- Anticancer Potential : Similar dihydroisoquinoline derivatives have demonstrated anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some related compounds have shown efficacy against bacterial and fungal strains, suggesting that 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may also possess antimicrobial activity.
The mechanism of action for 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific receptors and enzymes. Preliminary studies indicate that the compound may modulate the activity of phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. This modulation can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes such as inflammation and neurotransmission.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Structure | Lacks hydroxyl group; simpler structure |
| 5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one | Structure | Different methyl substitution pattern; potential for varied biological activity |
| 5-Hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one | Structure | Position of methyl group affects reactivity and biological activity |
The presence of the hydroxyl group and specific substitution patterns in 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one enhances its reactivity and potential therapeutic applications compared to its analogs.
Q & A
Q. What advanced statistical methods are used in pharmacological studies of this compound?
- Methodological Answer : Multivariate analysis (e.g., PCA) identifies key variables in dose-response datasets. For time-series data (e.g., enzyme inhibition kinetics), mixed-effects models account for variability. ANOVA with Tukey’s HSD addresses multiple comparisons in bioactivity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
